2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by the presence of cyclohexyl, fluorophenyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the sulfonyl chloride: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexylamine under controlled conditions to form the sulfonamide intermediate.
Acylation reaction: The sulfonamide intermediate is then reacted with 4-fluoroacetophenone in the presence of a base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(2S,3S,6R)-3-[(4-fluorophenyl)sulfonylamino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide
- 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxybenzyl)acetamide
- 2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(3-hydroxypropyl)acetamide
Uniqueness
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide is unique due to its specific combination of cyclohexyl, fluorophenyl, and sulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22F2N2O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H22F2N2O3S/c21-15-6-10-17(11-7-15)23-20(25)14-24(18-4-2-1-3-5-18)28(26,27)19-12-8-16(22)9-13-19/h6-13,18H,1-5,14H2,(H,23,25) |
InChI Key |
OQJWYQZCIUTRAV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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